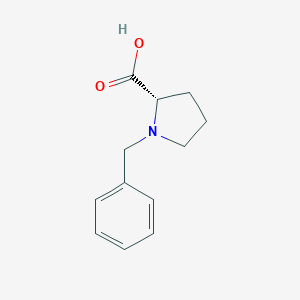

(2S)-1-benzylpyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

Compounds like “(2S)-1-benzylpyrrolidine-2-carboxylic acid” belong to a class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of biocatalytic reduction . For example, the synthesis of (2S)-naringenin, a flavanone, involves the integration of the synthesis pathway genes into the yeast genome .

Molecular Structure Analysis

The molecular structure of these compounds is influenced by several factors. For instance, the strength of the A–H or B–H+ bond influences the likelihood of the bond breaking to form H+ ions . The stability of the conjugate base also plays a role .

Chemical Reactions Analysis

The chemical reactions of these compounds can vary. For example, hydrogen sulfide turns into sulfur by releasing electrons when it reacts with strong oxidizing agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by several factors. For instance, the distribution of amino acid residues from their physical chemical properties can influence the water affinity of the compounds .

Wissenschaftliche Forschungsanwendungen

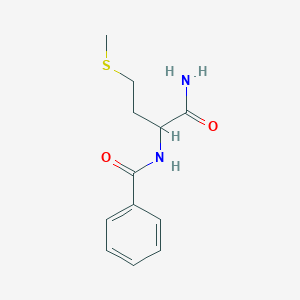

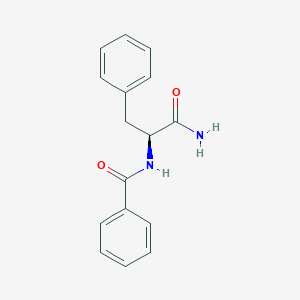

Microwave Assisted Synthesis and Antimicrobial Activity : Research has shown that 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives can be synthesized using microwave-assisted methods, resulting in high yields. Among these compounds, 1-acetyl-2-benzylpyrrolidine-2-carboxamide displayed significant antimicrobial activity, making it a potent candidate for further antimicrobial research (Sreekanth & Jha, 2020).

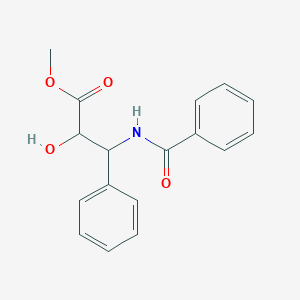

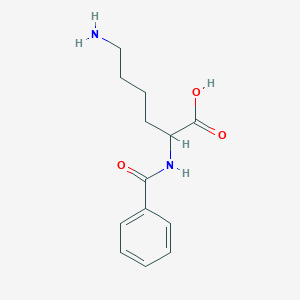

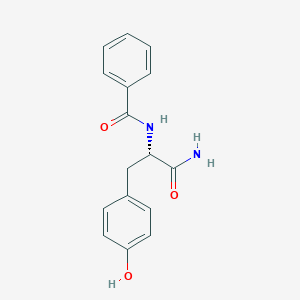

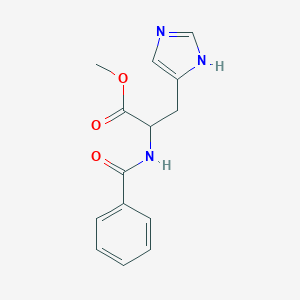

Nickel(II) Schiff Base Complexes : The Ni(II) complex of a Schiff base derived from (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide and its analogues have been synthesized and studied. These complexes have distinct conformations and hydrogen bonding, which could be significant for developing new coordination compounds with specific properties (Langer et al., 2007).

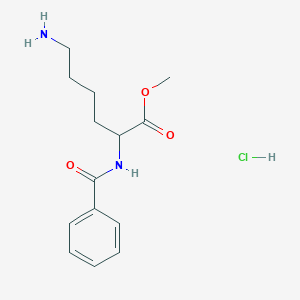

mGluR6 Selective Ligand Synthesis : The synthesis of 1-benzyl derivative of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, starting from cis-4-hydroxy-D-proline, has demonstrated potential as a selective ligand for metabotropic glutamate receptors (mGluRs), specifically mGluR6. This compound could be a valuable pharmacological research tool (Tueckmantel et al., 1997).

Electrogenerated Chemiluminescence for Carboxylic Acids : N-(3-aminopropyl)pyrrolidine has been identified as a selective and sensitive derivatization reagent for carboxylic acids, using electrogenerated chemiluminescence detection. This method has been successfully applied to detect free fatty acids in human plasma, demonstrating its potential in analytical chemistry applications (Morita & Konishi, 2002).

Carboxylation of Indoles and Pyrroles with CO2 : Research on the Lewis acid-mediated carboxylation of arenes with CO2 has included 1-substituted indoles and pyrroles, using dialkylaluminum chlorides. This method resulted in regioselective formation of indole-3-carboxylic acids and pyrrole-2-carboxylic acids, offering a new approach to carboxylation reactions (Nemoto et al., 2009).

Angiotensin Converting Enzyme (ACE) Inhibitors : Novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid have shown promise as potent ACE inhibitors. This could have implications in the development of new medications for treating conditions like hypertension (Addla et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-1-benzylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNROFTAJEGCDCT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352538 | |

| Record name | n-benzyl-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-benzylpyrrolidine-2-carboxylic acid | |

CAS RN |

31795-93-4 | |

| Record name | n-benzyl-l-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-Benzylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.